{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(hexyl)amine
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Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(hexyl)amine: is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a difluoromethyl group attached to a pyrazole ring, which is further connected to a hexylamine chain. The unique structure of this compound makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(hexyl)amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with arylhydrazines.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents under specific conditions.
Attachment of the Hexylamine Chain: The final step involves the nucleophilic substitution reaction where the hexylamine chain is attached to the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(hexyl)amine: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(hexyl)amine: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(hexyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interaction with cellular components .
Comparison with Similar Compounds
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(hexyl)amine: can be compared with other pyrazole derivatives:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides: Known for their antifungal activity.
1-Aryl-3,4,5-substituted Pyrazoles: Used in various synthetic applications.
Imidazoles: Another class of nitrogen-containing heterocycles with similar applications.
The uniqueness of This compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C11H19F2N3 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]hexan-1-amine |
InChI |
InChI=1S/C11H19F2N3/c1-2-3-4-5-7-14-9-10-6-8-15-16(10)11(12)13/h6,8,11,14H,2-5,7,9H2,1H3 |
InChI Key |
QMSHQPTZBWJOGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=CC=NN1C(F)F |
Origin of Product |
United States |
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